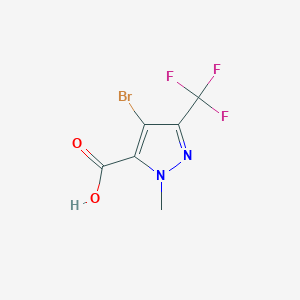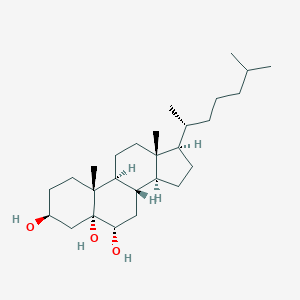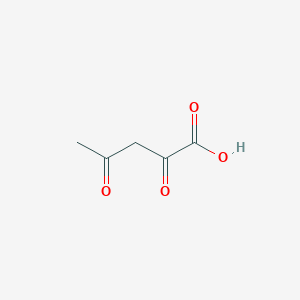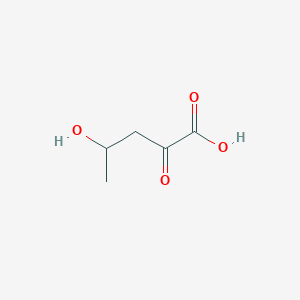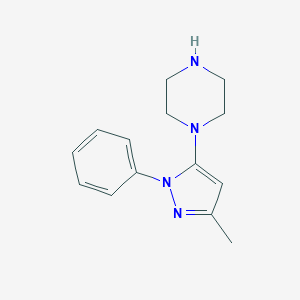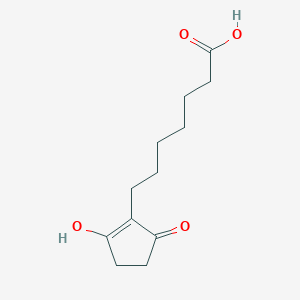
7-(2-Hydroxy-5-oxocyclopent-1-EN-1-YL)heptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-Hydroxy-5-oxocyclopent-1-EN-1-YL)heptanoic acid, also known as HOCPCA, is a compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
7-(2-Hydroxy-5-oxocyclopent-1-EN-1-YL)heptanoic acid activates GPR35 by binding to its orthosteric site, leading to the activation of downstream signaling pathways. This activation results in the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokine production. 7-(2-Hydroxy-5-oxocyclopent-1-EN-1-YL)heptanoic acid has also been shown to inhibit the activation of the NLRP3 inflammasome, a key mediator of inflammation.
Efectos Bioquímicos Y Fisiológicos
Research has shown that 7-(2-Hydroxy-5-oxocyclopent-1-EN-1-YL)heptanoic acid has anti-inflammatory and analgesic effects in animal models. 7-(2-Hydroxy-5-oxocyclopent-1-EN-1-YL)heptanoic acid has been shown to reduce pain and inflammation in models of inflammatory bowel disease, arthritis, and neuropathic pain. 7-(2-Hydroxy-5-oxocyclopent-1-EN-1-YL)heptanoic acid has also been shown to promote wound healing and tissue repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-(2-Hydroxy-5-oxocyclopent-1-EN-1-YL)heptanoic acid has several advantages for lab experiments, including its high purity and stability. However, 7-(2-Hydroxy-5-oxocyclopent-1-EN-1-YL)heptanoic acid can be difficult to synthesize and has limited solubility in aqueous solutions, which can make it challenging to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 7-(2-Hydroxy-5-oxocyclopent-1-EN-1-YL)heptanoic acid. One area of interest is the development of new 7-(2-Hydroxy-5-oxocyclopent-1-EN-1-YL)heptanoic acid analogs with improved pharmacological properties. Another area of interest is the investigation of the role of GPR35 in other physiological processes, such as metabolism and cardiovascular function. Additionally, further research is needed to fully understand the mechanisms underlying the anti-inflammatory and analgesic effects of 7-(2-Hydroxy-5-oxocyclopent-1-EN-1-YL)heptanoic acid.
Métodos De Síntesis
The synthesis of 7-(2-Hydroxy-5-oxocyclopent-1-EN-1-YL)heptanoic acid involves the reaction between 2-cyclopentenone and heptanal in the presence of a base catalyst. This reaction results in the formation of 7-(2-Hydroxy-5-oxocyclopent-1-EN-1-YL)heptanoic acid as a yellow solid that can be purified through recrystallization.
Aplicaciones Científicas De Investigación
7-(2-Hydroxy-5-oxocyclopent-1-EN-1-YL)heptanoic acid has been studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. Research has shown that 7-(2-Hydroxy-5-oxocyclopent-1-EN-1-YL)heptanoic acid acts as an agonist for the G protein-coupled receptor GPR35, which is involved in the regulation of immune responses and inflammation.
Propiedades
Número CAS |
23535-02-6 |
|---|---|
Nombre del producto |
7-(2-Hydroxy-5-oxocyclopent-1-EN-1-YL)heptanoic acid |
Fórmula molecular |
C12H18O4 |
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
7-(2-hydroxy-5-oxocyclopenten-1-yl)heptanoic acid |
InChI |
InChI=1S/C12H18O4/c13-10-7-8-11(14)9(10)5-3-1-2-4-6-12(15)16/h13H,1-8H2,(H,15,16) |
Clave InChI |
QGMDDMSKOZYBKA-UHFFFAOYSA-N |
SMILES |
C1CC(=O)C(=C1O)CCCCCCC(=O)O |
SMILES canónico |
C1CC(=O)C(=C1O)CCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



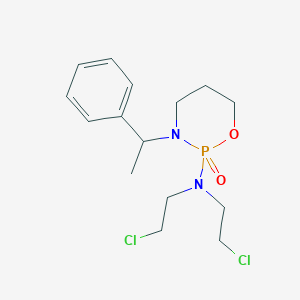

![8,9-Dihydro-5H-benzo[7]annulen-7(6H)-one](/img/structure/B52766.png)
![3-[(1-Phenylethyl)amino]propan-1-OL](/img/structure/B52768.png)
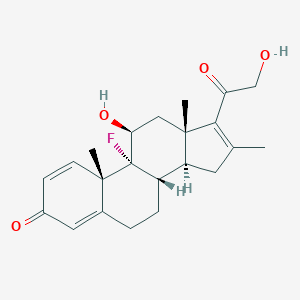

![ethyl 6,7,8-trifluoro-1-[(2R)-1-hydroxypropan-2-yl]-4-oxoquinoline-3-carboxylate](/img/structure/B52771.png)
![(3S,5S,6R,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6-triol](/img/structure/B52772.png)

